Cas no 1342537-88-5 (N-(2-Methoxybenzyl)oxetan-3-yl-amine)

N-(2-Methoxybenzyl)oxetan-3-yl-amine structure
1342537-88-5 structure
Product name:N-(2-Methoxybenzyl)oxetan-3-yl-amine
CAS No:1342537-88-5
MF:C11H15NO2
Molecular Weight:193.242303133011
CID:4916601

N-(2-Methoxybenzyl)oxetan-3-yl-amine 化学的及び物理的性質

名前と識別子

    • N-(2-Methoxybenzyl)oxetan-3-yl-amine
    • N-[(2-methoxyphenyl)methyl]oxetan-3-amine
    • N-(2-Methoxybenzyl)oxetan-3-amine
    • インチ: 1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
    • InChIKey: YLEMWCNOBLSZKS-UHFFFAOYSA-N
    • SMILES: O1CC(C1)NCC1C=CC=CC=1OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 171
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 30.5

N-(2-Methoxybenzyl)oxetan-3-yl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM291588-1g
N-(2-Methoxybenzyl)oxetan-3-amine
1342537-88-5 95%+
1g
$538 2023-03-07
Chemenu
CM291588-1g
N-(2-Methoxybenzyl)oxetan-3-amine
1342537-88-5 95+%
1g
$475 2021-06-09
Fluorochem
070685-1g
N-(2-Methoxybenzyl)oxetan-3-yl-amine
1342537-88-5 >95%
1g
£357.00 2022-03-01

N-(2-Methoxybenzyl)oxetan-3-yl-amine 関連文献

N-(2-Methoxybenzyl)oxetan-3-yl-amineに関する追加情報

Introduction to N-(2-Methoxybenzyl)oxetan-3-yl-amine (CAS No. 1342537-88-5)

N-(2-Methoxybenzyl)oxetan-3-yl-amine, identified by its CAS number 1342537-88-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of oxetane derivatives, which are known for their unique structural properties and potential applications in various biological and chemical processes. The presence of the 2-methoxybenzyl group and the oxetane ring in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The oxetane ring, a four-membered cyclic ether, is a key feature of this compound. Its strained ring structure makes it highly reactive, allowing for facile ring-opening reactions that can be exploited in synthetic pathways. This reactivity is particularly useful in the construction of more complex molecular architectures, including those relevant to pharmaceutical applications. The 2-methoxybenzyl group, on the other hand, introduces a hydrophobic moiety that can influence the solubility and interaction properties of the compound, making it suitable for various biological systems.

In recent years, there has been growing interest in oxetane derivatives due to their potential as bioactive molecules. Research has shown that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of N-(2-methoxybenzyl)oxetan-3-yl-amine make it a promising candidate for further investigation in these areas. Specifically, the oxetane ring can serve as a scaffold for designing molecules that interact with biological targets in novel ways.

One of the most compelling aspects of this compound is its potential utility in drug discovery. The ability to modify the oxetane ring and the 2-methoxybenzyl group allows for the creation of a diverse library of derivatives with tailored properties. This flexibility is crucial for developing new therapeutic agents that can overcome existing challenges in drug design, such as poor bioavailability or off-target effects. Recent studies have demonstrated that oxetane-based compounds can be effective in modulating enzyme activity and receptor binding, which are key mechanisms in many diseases.

The synthesis of N-(2-methoxybenzyl)oxetan-3-yl-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. The process typically begins with the preparation of the oxetane core through ring-closing metathesis or other cyclization reactions. Subsequent functionalization steps introduce the 2-methoxybenzyl group and other desired substituents. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity, ensuring that researchers can reliably produce this compound for their studies.

In addition to its synthetic utility, N-(2-methoxybenzyl)oxetan-3-yl-amine has shown promise in preclinical studies as a lead compound for drug development. Researchers have explored its potential as an inhibitor of various enzymes involved in cancer progression and inflammation. The oxetane ring's ability to engage with biological targets in unique ways has led to the discovery of novel binding modes that may provide advantages over existing therapeutic agents. These findings underscore the importance of exploring structurally diverse compounds like this one in the search for new treatments.

The chemical properties of N-(2-methoxybenzyl)oxetan-3-yl-amine also make it an interesting material for industrial applications beyond pharmaceuticals. Its stability under various conditions and its compatibility with different reaction conditions suggest potential uses in chemical manufacturing and material science. For instance, it could serve as a building block for polymers or coatings with enhanced performance characteristics. As research continues to uncover new applications for this compound, its industrial relevance is likely to grow.

The future direction of research on N-(2-methoxybenzyl)oxetan-3-yl-amine is likely to focus on expanding its therapeutic potential and exploring new synthetic methodologies. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with improved properties. Additionally, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and bioinformatics will be crucial in unlocking the full potential of this compound. By leveraging these tools and techniques, scientists can hope to develop innovative treatments for a wide range of diseases.

In conclusion, N-(2-methoxybenzyl)oxetan-3-yl-amine (CAS No. 1342537-88-5) is a versatile and promising compound with significant applications in both pharmaceuticals and industrial chemistry. Its unique structural features make it an attractive candidate for further research, offering opportunities to develop new drugs and materials with enhanced functionality. As our understanding of its properties grows, so too will its importance in advancing scientific knowledge and technological innovation.

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